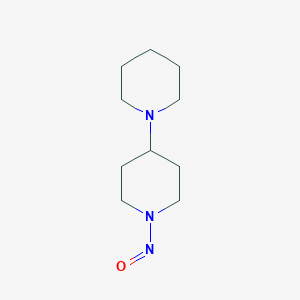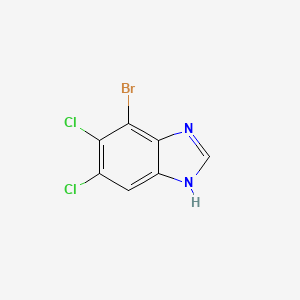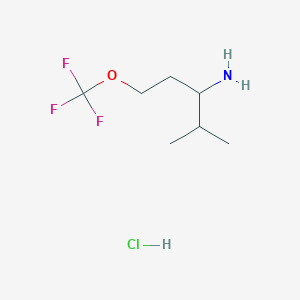
4-Methyl-1-(trifluoromethoxy)pentan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride is a chemical compound with the molecular formula C7H14F3NO·HCl. It is known for its unique structure, which includes a trifluoromethoxy group, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through reactions involving trifluoromethylation agents . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions often require controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(trifluoromethoxy)pentan-3-amine: Similar structure but without the hydrochloride group.
4-Methyl-1-(trifluoromethoxy)pentan-3-ol: Contains a hydroxyl group instead of an amine.
4-Methyl-1-(trifluoromethoxy)pentan-3-one: Contains a ketone group instead of an amine.
Uniqueness
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the amine hydrochloride, which confer specific chemical and physical properties. These properties make it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C7H15ClF3NO |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
4-methyl-1-(trifluoromethoxy)pentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-5(2)6(11)3-4-12-7(8,9)10;/h5-6H,3-4,11H2,1-2H3;1H |
InChI Key |
NQZPOWSFPMOWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCOC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


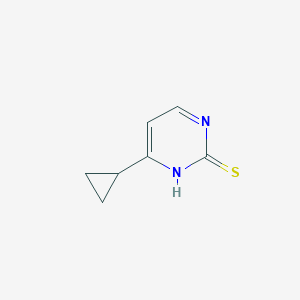
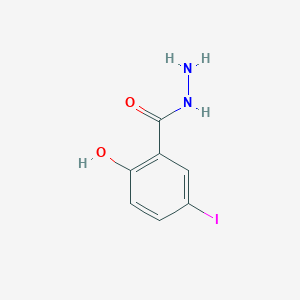
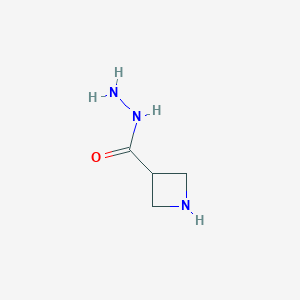
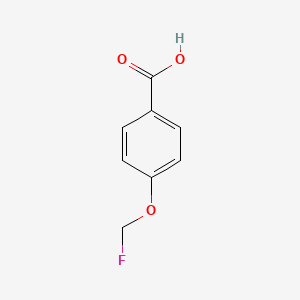
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)


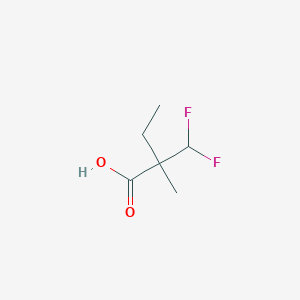
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


